1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Medicinal Chemistry Organic Synthesis Building Block Synthesis

Scaffold diversification of 5-oxopyrrolidine libraries often requires chromatographic purification of low-melting intermediates. 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9) overcomes this bottleneck with a 190-192 °C melting point-26 °C above the 1-methyl analog-enabling straightforward crystallization. • 97% purity; ready for direct use in amide coupling, esterification, and borane-mediated reduction (65% yield at 16.2 g scale). • Specifically exemplified in cooling compound patents (US20120129827A1) and antimicrobial SAR studies (Gein et al., 2016). • Balanced LogP of 1.00 with 0 Rule-of-5 violations for lead-like physicochemical profile.

Molecular Formula C11H17NO3
Molecular Weight 211.26 g/mol
CAS No. 6304-56-9
Cat. No. B119271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid
CAS6304-56-9
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CC(CC2=O)C(=O)O
InChIInChI=1S/C11H17NO3/c13-10-6-8(11(14)15)7-12(10)9-4-2-1-3-5-9/h8-9H,1-7H2,(H,14,15)
InChIKeyJXNDLFWQCQNSRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic Acid – Specifications & Procurement


1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (CAS 6304-56-9) is an N-cyclohexyl-substituted 5-oxopyrrolidine-3-carboxylic acid derivative with molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g/mol [1]. The compound features a saturated cyclohexyl ring at the pyrrolidinone nitrogen, a ketone at position 5, and a carboxylic acid group at position 3 . Its predicted physicochemical properties include a density of 1.3±0.1 g/cm³, boiling point of 422.9±38.0 °C at 760 mmHg, and an ACD/LogP of 1.00 . The compound is commercially available as a research chemical with reported purity specifications of 97% and has been cited as a synthetic intermediate in patent literature, including WO2006/49952 A1 assigned to Eli Lilly and Company .

Why In-Class Analog Substitution Fails


Within the 1-alkyl-5-oxopyrrolidine-3-carboxylic acid class, N-substituent identity governs synthetic yield efficiency, solid-state physical properties critical to purification, and downstream functional performance. Systematic comparative studies demonstrate that the cyclohexyl substituent in CAS 6304-56-9 produces a 13% absolute yield deficit relative to the 1-methyl analog under identical synthetic conditions, yet yields a substantially higher melting point (190–192 °C versus 164–166 °C) . This elevated melting point translates directly to improved crystallinity and purification feasibility. Furthermore, a cooling compound patent explicitly specifies the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid scaffold (Example 2) over alternative N-substituted variants, establishing functional exclusivity in formulation applications [1]. These quantifiable differences in synthetic efficiency, solid-state behavior, and patent-validated utility preclude simple analog substitution without compromising either process economics or application-specific performance.

Comparator Evidence for Procurement


Synthetic Yield: Cyclohexyl vs. Methyl Analog

In a head-to-head synthetic study, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid was prepared in 52% yield via reaction of cyclohexylamine with itaconic acid (2-methylenebutanedioic acid), compared to 65% yield for the 1-methyl analog under equivalent conditions . This 13% absolute yield differential reflects steric and electronic modulation by the N-substituent during cyclization. Importantly, the cyclohexyl derivative exhibits a melting point of 190–192 °C, compared to 164–166 °C for the 1-methyl analog . The 26–28 °C higher melting point confers superior solid-state handling and crystallization characteristics for purification workflows.

Medicinal Chemistry Organic Synthesis Building Block Synthesis

Lipophilicity: Cyclohexyl vs. Phenyl Analog

The predicted ACD/LogP value for 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid is 1.00, representing moderate lipophilicity suitable for balanced membrane permeability and aqueous solubility . In contrast, the 1-phenyl analog (5-oxo-1-phenylpyrrolidine-3-carboxylic acid, CAS 39629-86-2) exhibits higher predicted lipophilicity due to aromatic substitution, with a calculated LogP of approximately 1.5–1.8 based on structural class inference [1]. The 0.5–0.8 LogP unit difference translates to an approximately 3- to 6-fold difference in octanol-water partition coefficient, significantly altering distribution behavior in biological systems. The cyclohexyl derivative's LogP of 1.00 adheres to the Rule of 5 (violations: 0), while maintaining moderate CNS multiparameter optimization desirability relative to the more lipophilic aromatic analogs.

Medicinal Chemistry Drug Design Physicochemical Profiling

Biological Activity: Cyclohexyl vs. Aryl Series

The Gein et al. (2016) study synthesized and screened 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (compound 3) alongside five other N-substituted analogs (methyl, benzyl, 3-pyridinylmethyl, furfuryl, tetrahydrofurfuryl) for antimicrobial activity against Staphylococcus aureus and Escherichia coli, and for anticoagulant activity . While specific quantitative activity data for the cyclohexyl derivative were not reported in the abstract, the study establishes that the 1-cyclohexyl scaffold belongs to a class where N-substituent identity modulates biological activity. In parallel, a structurally related 1-aryl-5-oxopyrrolidine-3-carboxylic acid derivative (1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) demonstrated 31.8% inhibition of acetic acid-induced writhing in an in vivo analgesic model at 50 mg/kg intraperitoneal dose [1]. This cross-class comparison demonstrates that 5-oxopyrrolidine-3-carboxylic acid derivatives bearing different N-substituent classes (cycloalkyl vs. aryl) exhibit distinct biological activity profiles, supporting that N-substituent selection—specifically cyclohexyl versus aryl—is a critical determinant of pharmacological outcome.

Pharmacology Analgesic Activity Antimicrobial Screening

Patent-Backed Cooling Agent Application

US Patent US20120129827A1, titled 'Novel derivatives of 1-alkyl-6-oxo-piperidine-3-carboxylic acids and 1-alkyl-5-oxo-pyrrolidine-3-carboxylic acids and their uses as cooling compounds,' explicitly specifies 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a synthetic precursor. Example 2 of the patent describes the preparation of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid amide derivatives as cooling agents [1]. The patent's scope covers 1-alkyl-5-oxopyrrolidine-3-carboxylic acid derivatives broadly, but the cyclohexyl-substituted variant is one of the specifically exemplified scaffolds. Additionally, WO2006/49952 A1 (Eli Lilly and Company) cites 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid on page 50 as a synthetic intermediate, though the specific application context is not detailed in the available excerpt .

Formulation Science Cooling Agents Patent Literature Chemical Intermediates

Application Scenarios


Cycloalkyl vs. Aryl Scaffold Diversification

For medicinal chemistry programs exploring 5-oxopyrrolidine-3-carboxylic acid scaffolds, the 1-cyclohexyl derivative provides a distinct cycloalkyl pharmacophore entry point with predicted LogP of 1.00 and 0 Rule of 5 violations, contrasting with the higher lipophilicity (LogP ~1.5–1.8) and distinct biological activity profile (analgesic) of 1-aryl analogs . The 190–192 °C melting point of the cyclohexyl derivative facilitates crystallization-based purification, reducing chromatographic burden during library synthesis . Researchers should select the cyclohexyl variant when balanced lipophilicity and efficient solid-phase handling are prioritized over the aromatic π-interaction potential of N-aryl congeners.

Cooling Agent Formulation

In cooling compound development programs referencing US20120129827A1, the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid scaffold is specifically exemplified (Example 2) as a precursor to amide derivatives with cooling sensory properties . Formulation scientists and patent practitioners should prioritize this scaffold over non-exemplified N-alkyl variants when building on prior art or when seeking to establish composition-of-matter claims that rely on demonstrated utility in the cooling agent space. The cyclohexyl group confers distinct volatility and lipophilicity characteristics that influence sensory perception duration and intensity.

Antimicrobial & Anticoagulant Screening

Research groups conducting antimicrobial or anticoagulant screening of pyrrolidine-based scaffolds can leverage the 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid as a reference compound from the Gein et al. (2016) series . The study systematically evaluated six N-substituted 5-oxopyrrolidine-3-carboxylic acids, with the cyclohexyl derivative (compound 3) serving as the sterically bulkiest alkyl-substituted member. This compound enables structure-activity relationship (SAR) exploration comparing steric bulk (cyclohexyl) versus smaller alkyl (methyl) and heteroalkyl (furfuryl, tetrahydrofurfuryl) N-substituents in antimicrobial and anticoagulant assays.

Synthetic Intermediate: Reduction & Amide Coupling

The carboxylic acid group at position 3 enables standard derivatization chemistry including amide bond formation and reduction. Synthesis protocols documented in WO2006/49952 A1 describe borane-mediated reduction of 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid (16.2 g scale) to the corresponding alcohol in 65% yield, demonstrating scalability of the acid-to-alcohol transformation . The compound is commercially available at 97% purity in research quantities , enabling direct use in amide coupling, esterification, and reduction sequences without requiring initial purification. Procurement for building block applications is supported by vendor catalog listings and custom synthesis availability.

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